molecular formula C16H18N2O4 B1429535 Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate CAS No. 1415719-15-1

Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No. B1429535
M. Wt: 302.32 g/mol
InChI Key: HQTJJRSMGOUDGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H14N2O4 . More detailed structural information, such as the 3D structure, would typically be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • This compound is used in the efficient synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
    • It's involved in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano et al., 2005).
  • Crystallography and Structural Analysis :

    • The compound has been studied for its hydrogen-bonded supramolecular structures in dimensions ranging from one to three, contributing to the understanding of molecular architecture (Portilla et al., 2007).
  • Development of Novel Pharmacological Compounds :

    • It's used in the synthesis of novel hybrid anticonvulsants, combining fragments of known antiepileptic drugs (Kamiński et al., 2015).
    • The compound is involved in the synthesis of carbon-11-labeled CK1 inhibitors, potential PET radiotracers for imaging in Alzheimer's disease (Gao et al., 2018).
  • Exploration in Heterocyclic Chemistry :

    • It is utilized in the synthesis of substituted pyrroles, 3-amino-2H-pyran-2-ones, and other heterocyclic compounds, highlighting its versatility in organic synthesis (Toplak et al., 1999).

Safety And Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted prior to handling .

properties

IUPAC Name

methyl 4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-16(21)11-4-6-12(7-5-11)18-14(19)8-13(15(18)20)17-9-10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTJJRSMGOUDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 3
Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 4
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Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 5
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Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 6
Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

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